2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stoichiometric control Boroxine equilibria Suzuki–Miyaura coupling

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 628692-21-7) is a pinacol-protected arylboronic ester bearing an ortho-fluoro and para-methoxy substitution pattern. It serves as a stoichiometrically well-defined surrogate for 2-fluoro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, offering enhanced bench stability and eliminating the complications arising from boroxine/anhydride equilibria that plague the corresponding free boronic acid.

Molecular Formula C13H18BFO3
Molecular Weight 252.09
CAS No. 628692-21-7
Cat. No. B2781312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS628692-21-7
Molecular FormulaC13H18BFO3
Molecular Weight252.09
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F
InChIInChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3
InChIKeyPYGFGOBGKWJERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 628692-21-7): A Defined Pinacol Boronic Ester for Reproducible Suzuki–Miyaura Cross-Coupling


2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 628692-21-7) is a pinacol-protected arylboronic ester bearing an ortho-fluoro and para-methoxy substitution pattern [1]. It serves as a stoichiometrically well-defined surrogate for 2-fluoro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, offering enhanced bench stability and eliminating the complications arising from boroxine/anhydride equilibria that plague the corresponding free boronic acid .

Why 2-Fluoro-4-methoxyphenylboronic Acid Cannot Directly Replace 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Precision Synthesis


Substituting the pinacol ester with the corresponding boronic acid (CAS 162101-31-7) introduces three quantifiable liabilities: (i) the free boronic acid exists in equilibrium with its boroxine anhydride, causing variable active content (titration ranges of 97–112%) that undermines stoichiometric control ; (ii) the boronic acid requires refrigerated storage (2–8 °C) versus ambient conditions for the ester, increasing cold-chain dependency ; and (iii) the pinacol ester exhibits superior kinetic stability toward protodeboronation under aqueous Suzuki conditions, a critical factor for coupling reproducibility [1]. These differences are not cosmetic—they directly impact reaction yield consistency, scalability, and procurement logistics.

Quantitative Differentiation Evidence: 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Its Closest Analogs


Stoichiometric Fidelity: Defined Molecular Entity vs. Variable Anhydride Content

The target pinacol ester is a single, chromatographically and spectroscopically homogeneous species . In contrast, the corresponding free boronic acid (2-fluoro-4-methoxyphenylboronic acid, CAS 162101-31-7) is sold with a purity specification of 97.0–112.0% by neutralization titration because it contains variable, uncontrolled amounts of the boroxine anhydride trimer . This compositional uncertainty forces users to re-assay each lot before use in stoichiometry-sensitive reactions, adding time and cost to workflows.

Stoichiometric control Boroxine equilibria Suzuki–Miyaura coupling

Storage Simplification: Ambient Shelf Storage vs. Cold-Chain Dependency

Manufacturer specifications show the target pinacol ester requires only 'cool, dry place' storage , whereas 2-fluoro-4-methoxyphenylboronic acid mandates long-term storage at 2–8°C . This difference eliminates the need for refrigerated transport and storage infrastructure for the ester form.

Storage stability Cold-chain logistics Procurement efficiency

Physical Form: Low-Melting Solid Facilitating Accurate Weighing vs. High-Melting Powder

The target pinacol ester melts at 36–38°C , existing as a low-melting solid or waxy semi-solid at room temperature that can be readily dispensed by volume after gentle warming. The corresponding boronic acid melts at 109–113°C and is a free-flowing powder that is prone to static charging and dust generation, which can lead to material loss during micro-scale weighing.

Handling Weighing accuracy Physical form

Hydrolytic Stability: Pinacol Ester Resilience Under Aqueous Coupling Conditions

Boronic acids are susceptible to protodeboronation in aqueous basic media, a major side reaction that erodes yield in Suzuki–Miyaura couplings. Pinacol boronic esters (Bpin) are kinetically more resistant to hydrolysis and protodeboronation than the corresponding free boronic acids [1]. While compound-specific hydrolysis rate constants are not available for this exact aryl-Bpin, class-level kinetic studies on phenylboronic pinacol esters demonstrate that hydrolysis half-lives at physiological pH are substituent-dependent but consistently longer than those of the parent boronic acids, which undergo rapid protodeboronation [2].

Hydrolytic stability Protodeboronation Suzuki–Miyaura reaction

High-Value Application Scenarios for 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 628692-21-7)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Strict Stoichiometric Control

In the synthesis of fluorinated biaryl APIs where the 2-fluoro-4-methoxyphenyl motif is installed via Suzuki–Miyaura coupling, the pinacol ester's defined stoichiometry (97% purity, single species) eliminates the need for pre-reaction titration that is mandatory when using the free boronic acid (purity 97–112% due to anhydride content) . This streamlines process analytical technology (PAT) requirements, accelerates production campaigns, and reduces analytical burden during tech transfer.

Automated High-Throughput Experimentation and Parallel Synthesis Platforms

The target compound's low melting point (36–38°C) enables direct liquid or warm-melt dispensing into reaction arrays without pre-dissolution, eliminating solvent incompatibility issues that arise when DMSO or THF stock solutions of the boronic acid are used . This property is particularly advantageous for screening diverse coupling partners in 96-well or 384-well format where manual solid weighing is impractical.

Distributed Multi-Site Research Programs with Non-Refrigerated Logistics

Because the pinacol ester requires only ambient storage (cool, dry place), it can be shipped and inventoried without refrigerated packaging, unlike 2-fluoro-4-methoxyphenylboronic acid which mandates 2–8°C cold-chain conditions . This simplifies inter-site transfer between medicinal chemistry, process chemistry, and CRO/CDMO partners, reducing the risk of cold-chain breaches and associated quality deviations.

Aqueous Suzuki Couplings Where Protodeboronation Limits Yield

When reacting with base-sensitive or sterically hindered coupling partners that require extended reaction times, the kinetic resilience of pinacol esters against protodeboronation provides a class-level advantage over the free boronic acid [1]. This can translate into higher isolated yields and reduced equivalents of the boron reagent, improving atom economy and reducing purification burden for fluorinated biaryl products.

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